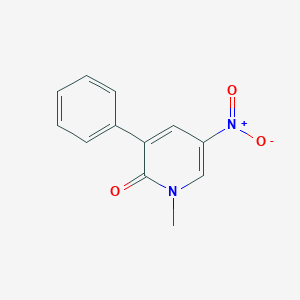

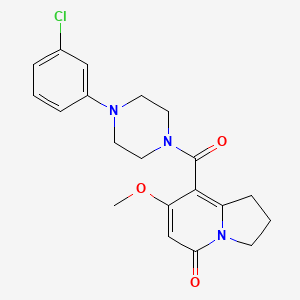

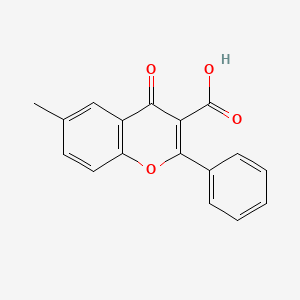

![molecular formula C15H14FNO5S B2597998 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide CAS No. 1105204-99-6](/img/structure/B2597998.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesis of similar compounds incorporating the benzo[d][1,3]dioxole subunit has also been reported .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the literature. For instance, the synthesis of BDMMBSH involves a condensation reaction . The synthesis of other related compounds involves transition-metal-catalyzed coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the nonlinear optical properties of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide have been evaluated .Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibitors

Sulfonamide derivatives, such as 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, have been evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Electrophilic Fluorinating Reagents

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) represents a novel electrophilic fluorinating reagent that improves the enantioselectivity of products in fluorination reactions. This sterically demanding reagent highlights the role of sulfonamide derivatives in enhancing reaction outcomes (Yasui et al., 2011).

Anticancer Activity

Aminothiazole-paeonol derivatives, incorporating sulfonamide structures, have demonstrated high anticancer potential against various cancer cell lines. Among these, compounds like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed potent inhibitory activity, suggesting the importance of sulfonamide derivatives in developing anticancer agents (Tsai et al., 2016).

Antibacterial Agents

Research into N-substituted sulfonamides bearing a benzodioxane moiety has uncovered significant antibacterial potential against various Gram-negative and Gram-positive strains. This work underscores the sulfonamide derivatives' role in addressing bacterial infections (Abbasi et al., 2016).

Future Directions

The future directions for research on “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide” and related compounds could involve further exploration of their potential applications. For instance, the use of related compounds for the detection of carcinogenic heavy metal ions could be further optimized . Additionally, the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit could be explored .

Properties

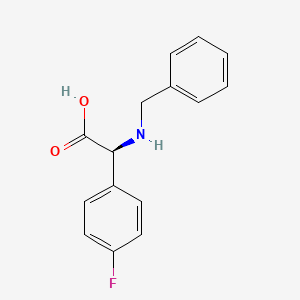

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO5S/c16-12-3-1-2-4-15(12)23(18,19)17-7-8-20-11-5-6-13-14(9-11)22-10-21-13/h1-6,9,17H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCXXUPIFXWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

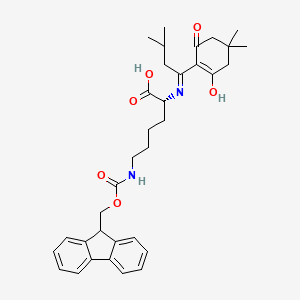

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2597917.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)

![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)

![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)

![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)